molecular formula C12H21NS B14316237 1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione CAS No. 113018-85-2

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione

Cat. No.: B14316237
CAS No.: 113018-85-2
M. Wt: 211.37 g/mol
InChI Key: DBHHAFXLRFPGEK-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable thione precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione
  • 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethan-1-one

Uniqueness

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

113018-85-2

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

1-(4,4-dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione

InChI

InChI=1S/C12H21NS/c1-11(2,3)10(14)6-9-7-12(4,5)8-13-9/h6,13H,7-8H2,1-5H3

InChI Key

DBHHAFXLRFPGEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=S)C(C)(C)C)NC1)C

Origin of Product

United States

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